molecular formula C7H13NOS B022163 2,2-Dimethylthiomorpholine-4-carbaldehyde CAS No. 111093-51-7

2,2-Dimethylthiomorpholine-4-carbaldehyde

Cat. No. B022163
M. Wt: 159.25 g/mol
InChI Key: DIABDGGLDOYMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylthiomorpholine-4-carbaldehyde (DTMC) is a chemical compound that has been widely used in scientific research for various applications. This compound is a thiomorpholine derivative and can be synthesized using different methods. The purpose of

Mechanism Of Action

2,2-Dimethylthiomorpholine-4-carbaldehyde is a reactive compound that can undergo nucleophilic addition reactions with various biological molecules, including amino acids, peptides, and proteins. The mechanism of action of 2,2-Dimethylthiomorpholine-4-carbaldehyde involves the formation of a Schiff base intermediate, which can undergo further reactions to form stable adducts with biological molecules. 2,2-Dimethylthiomorpholine-4-carbaldehyde can also react with ROS to form fluorescent products, which can be used for imaging and detection purposes.

Biochemical And Physiological Effects

2,2-Dimethylthiomorpholine-4-carbaldehyde has been shown to have minimal toxicity in vitro and in vivo. However, the biochemical and physiological effects of 2,2-Dimethylthiomorpholine-4-carbaldehyde are not well understood. Some studies have suggested that 2,2-Dimethylthiomorpholine-4-carbaldehyde can induce oxidative stress and DNA damage in cells. Other studies have shown that 2,2-Dimethylthiomorpholine-4-carbaldehyde can inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase.

Advantages And Limitations For Lab Experiments

2,2-Dimethylthiomorpholine-4-carbaldehyde has several advantages for lab experiments, including its high reactivity and selectivity towards biological molecules. 2,2-Dimethylthiomorpholine-4-carbaldehyde can also be easily synthesized using simple and cost-effective methods. However, 2,2-Dimethylthiomorpholine-4-carbaldehyde has some limitations, including its potential toxicity and instability in certain conditions.

Future Directions

For the use of 2,2-Dimethylthiomorpholine-4-carbaldehyde in scientific research include the development of new fluorescent probes and the synthesis of new thiomorpholine derivatives.

Synthesis Methods

2,2-Dimethylthiomorpholine-4-carbaldehyde can be synthesized using different methods, including the reaction of 2,2-dimethylthiomorpholine with 4-formylbenzeneboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 2,2-dimethylthiomorpholine with 4-chlorobenzaldehyde in the presence of sodium hydride. 2,2-Dimethylthiomorpholine-4-carbaldehyde can also be synthesized using a one-pot reaction of 2,2-dimethylthiomorpholine, 4-chlorobenzaldehyde, and formic acid.

Scientific Research Applications

2,2-Dimethylthiomorpholine-4-carbaldehyde has been widely used in scientific research for various applications. One of the main applications of 2,2-Dimethylthiomorpholine-4-carbaldehyde is in the synthesis of fluorescent probes for detecting reactive oxygen species (ROS) and other biologically relevant molecules. 2,2-Dimethylthiomorpholine-4-carbaldehyde can also be used as a reagent for the determination of aldehydes and ketones in biological samples. In addition, 2,2-Dimethylthiomorpholine-4-carbaldehyde has been used as a starting material for the synthesis of other thiomorpholine derivatives.

properties

IUPAC Name

2,2-dimethylthiomorpholine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-7(2)5-8(6-9)3-4-10-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIABDGGLDOYMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylthiomorpholine-4-carbaldehyde

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